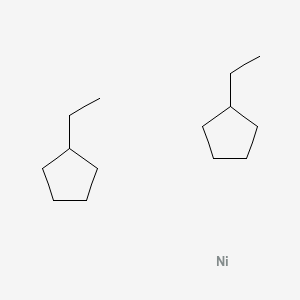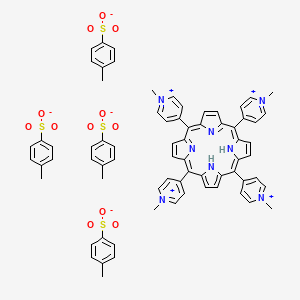![molecular formula C11H20N2O5 B12512323 (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylcarbamoyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Methylcarbamoyl Group: The Boc-protected amino acid is then reacted with methyl isocyanate (CH3NCO) to introduce the methylcarbamoyl group on the side chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.
化学反应分析
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.
Amidation: The carboxyl group can react with amines to form amides.
Esterification: The carboxyl group can also react with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amidation: Amines in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Hydrolysis: Free amino acid.
Amidation: Amide derivatives.
Esterification: Ester derivatives.
科学研究应用
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc protecting group prevents unwanted reactions at the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
相似化合物的比较
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(carbamoyl)butanoic acid: Similar structure but without the methyl group on the carbamoyl moiety.
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(ethylcarbamoyl)butanoic acid: Similar structure with an ethyl group instead of a methyl group on the carbamoyl moiety.
Uniqueness
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can affect the compound’s solubility, stability, and binding properties, making it distinct from other similar compounds.
属性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S)-5-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(9(15)16)5-6-8(14)12-4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 |
InChI 键 |
BZOWJQRNONPFLT-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



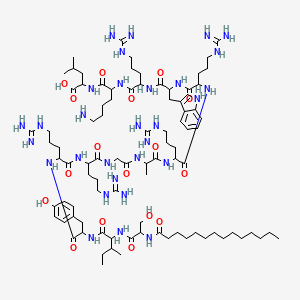
![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)

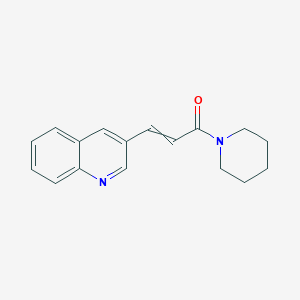
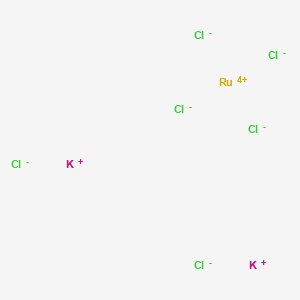
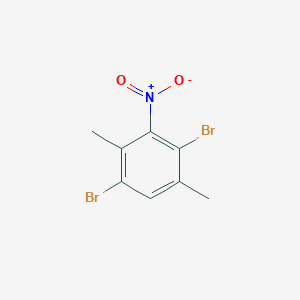
![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
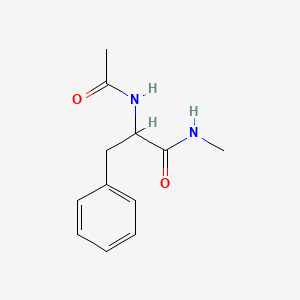
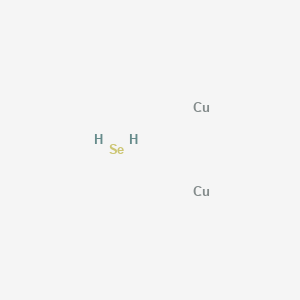
![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}quinoline](/img/structure/B12512321.png)
